4-Methoxy-2-(trifluoromethyl)phenylacetonitrile
CAS No.: 916420-88-7
Cat. No.: VC2803509
Molecular Formula: C10H8F3NO
Molecular Weight: 215.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916420-88-7 |
|---|---|
| Molecular Formula | C10H8F3NO |
| Molecular Weight | 215.17 g/mol |
| IUPAC Name | 2-[4-methoxy-2-(trifluoromethyl)phenyl]acetonitrile |
| Standard InChI | InChI=1S/C10H8F3NO/c1-15-8-3-2-7(4-5-14)9(6-8)10(11,12)13/h2-3,6H,4H2,1H3 |
| Standard InChI Key | UIQKAYWWWFKAKU-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)CC#N)C(F)(F)F |
| Canonical SMILES | COC1=CC(=C(C=C1)CC#N)C(F)(F)F |
Introduction
4-Methoxy-2-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenylacetonitrile moiety. It is used in various chemical research and industrial applications due to its unique chemical properties.
Chemical Reactions and Applications
4-Methoxy-2-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
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Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
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Reduction: Reduction reactions can convert the nitrile group to primary amines.
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Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of carboxylic acids or oxidized derivatives |
| Reduction | Conversion of nitrile to primary amines |
| Substitution | Formation of substituted derivatives via nucleophilic substitution |
Biological and Pharmacological Applications
While specific biological activities of 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile are not extensively documented, compounds with similar structures are known to interact with biological systems. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with lipid environments. This property is crucial for potential therapeutic applications, including drug development.
Safety and Toxicological Information
The safety data sheet for 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile indicates potential hazards such as acute toxicity, skin corrosion/irritation, serious eye damage/irritation, and respiratory issues upon inhalation . In case of exposure, immediate removal of contaminated clothing and thorough washing with water are recommended.
| Hazard Type | Description |
|---|---|
| Acute Toxicity | Hazardous upon ingestion or inhalation |
| Skin Irritation | May cause redness or whiteness of the skin |
| Eye Irritation | Can cause pain, redness, and blurred vision |
| Respiratory Issues | May lead to shortness of breath or wheezing |
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